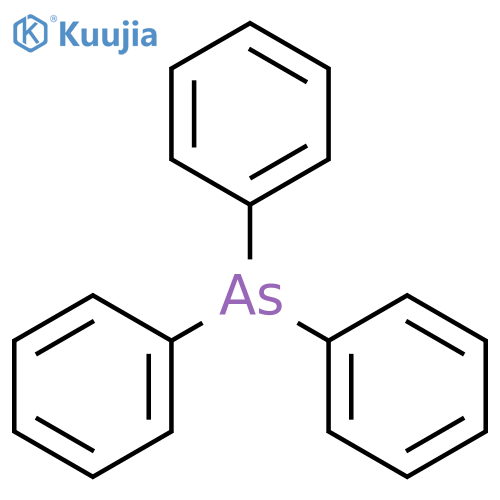Cas no 603-32-7 (Triphenylarsine)

Triphenylarsine structure
商品名:Triphenylarsine
Triphenylarsine 化学的及び物理的性質
名前と識別子
-
- Triphenylarsine
- triphenylarsane
- NSC 478
- Arsine, triphenyl-
- Triphenyl arsenic
- Triphenylarsene
- Arsinetriphenyl
- MN8EZ3FL74
- BPLUKJNHPBNVQL-UHFFFAOYSA-N
- C18H15As
- Triphenylarsenic
- triphenyl arsine
- triphenyl-arsine
- NSC478
- Arsenic triphenyl
- Tribenzenidoarsenic
- Ph3As
- AsPh3
- Triphenylarsine, 97%
- As(C6H5)3
- 6433AF
- InChI=1/C18H15As/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15
- 603-32-7
- AKOS015840394
- NSC-478
- AI3-28453
- FT-0758379
- MFCD00002994
- Triphenylarsine, 99.99% trace metals basis
- T0508
- EINECS 210-032-9
- D92354
- CS-0015153
- Q414102
- EN300-90515
- DTXSID4060529
- NS00080340
- UNII-MN8EZ3FL74
- DB-246434
- arsine, triphenyl
- >97.0%(GC pound(c)
- DTXCID6042787
-
- MDL: MFCD00002994
- インチ: 1S/C18H15As/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
- InChIKey: BPLUKJNHPBNVQL-UHFFFAOYSA-N
- ほほえんだ: [As](C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 1842037
計算された属性
- せいみつぶんしりょう: 306.03900
- どういたいしつりょう: 306.038972
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.225
- ゆうかいてん: 60.0 to 62.0 deg-C
- ふってん: 175°C/1.5mmHg(lit.)
- フラッシュポイント: 174 ºC
- 屈折率: 1.6888
- すいようせい: Soluble in methanol. Insoluble in water.
- PSA: 0.00000
- LogP: 2.20280
- じょうきあつ: 0.0±0.8 mmHg at 25°C
Triphenylarsine セキュリティ情報
-
記号:


- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H301+H331-H410
- 警告文: P261-P264-P270-P271-P273-P301+P310+P330-P304+P340+P311-P391-P403+P233-P405-P501
- 危険物輸送番号:UN 3465 6.1/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 23/25-50/53
- セキュリティの説明: S1/2-S20/21-S28-S45-S60-S61
- RTECS番号:CH8942500
-
危険物標識:


- 包装グループ:III
- 危険レベル:6.1
- 危険レベル:6.1
- TSCA:Yes
- 包装カテゴリ:II
- 包装等級:II
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
- セキュリティ用語:6.1
- リスク用語:R23/25; R50/53
Triphenylarsine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-90515-1.0g |
triphenylarsane |
603-32-7 | 1.0g |
$28.0 | 2023-02-11 | ||
| Enamine | EN300-90515-0.05g |
triphenylarsane |
603-32-7 | 0.05g |
$21.0 | 2023-09-01 | ||
| TRC | T808805-1g |
Triphenylarsine |
603-32-7 | 1g |
$150.00 | 2023-05-17 | ||
| abcr | AB177753-25 g |
Triphenylarsine, 97%; . |
603-32-7 | 97% | 25 g |
€127.80 | 2023-07-20 | |
| Enamine | EN300-90515-0.5g |
triphenylarsane |
603-32-7 | 0.5g |
$25.0 | 2023-09-01 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0508-5g |
Triphenylarsine |
603-32-7 | 95.0%(GC&T) | 5g |
¥550.0 | 2022-06-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161749-5G |
Triphenylarsine |
603-32-7 | >97.0%(GC) | 5g |
¥484.90 | 2023-08-31 | |
| Enamine | EN300-90515-2.5g |
triphenylarsane |
603-32-7 | 2.5g |
$55.0 | 2023-09-01 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-251375A-25g |
Triphenylarsine, |
603-32-7 | 25g |
¥752.00 | 2023-09-05 | ||
| Aaron | AR003VUG-5g |
Triphenylarsine |
603-32-7 | 99% | 5g |
$70.00 | 2025-01-22 |
Triphenylarsine 関連文献
-
1. Triphenylarsine hydroxyhalides and their derivativesG. S. Harris,F. Inglis J. Chem. Soc. A 1967 497
-
2. Formation of arsinimines by reactions of triphenylarsine with compounds generally believed to be nitrene precursorsJ. I. G. Cadogan,Ian Gosney J. Chem. Soc. Chem. Commun. 1973 586
-
G. Ferguson,E. W. Macaulay J. Chem. Soc. A 1969 1
-
4. 1168. Triphenylarsine–halogen adductsA. D. Beveridge,G. S. Harris J. Chem. Soc. 1964 6076
-
A. G. Maddock,N. Sutin Trans. Faraday Soc. 1955 51 184
603-32-7 (Triphenylarsine) 関連製品
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:603-32-7)Triphenylarsine

清らかである:99%
はかる:25g
価格 ($):576.0